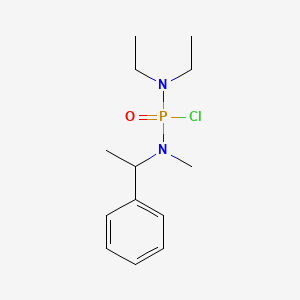
Methanesulfonic acid--3-(2-fluorophenyl)propan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol (1/1) is a chemical compound that combines methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)propan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-(2-fluorophenyl)propanoic acid derivatives. For instance, the reduction of methyl 3-(2-fluorophenyl)propanoate using sodium borohydride can yield 3-(2-fluorophenyl)propan-1-ol . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-fluorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-fluorophenyl)propan-1-ol can yield 3-(2-fluorophenyl)propanoic acid, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: A similar compound without the methanesulfonic acid component.
Methanesulfonic acid: An organosulfuric acid with various industrial applications.
Uniqueness
Methanesulfonic acid–3-(2-fluorophenyl)propan-1-ol is unique due to the combination of methanesulfonic acid and 3-(2-fluorophenyl)propan-1-ol, which imparts distinct chemical properties and potential applications. The presence of both components allows for a wider range of reactions and uses compared to the individual compounds.
Eigenschaften
CAS-Nummer |
166949-93-5 |
|---|---|
Molekularformel |
C10H15FO4S |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11FO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
SFYWLCIPCGVCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


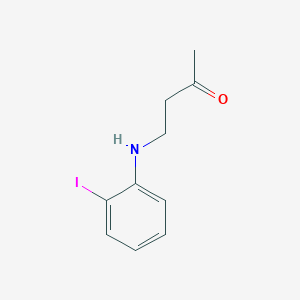
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
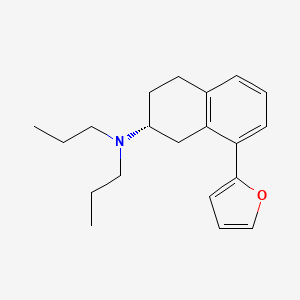
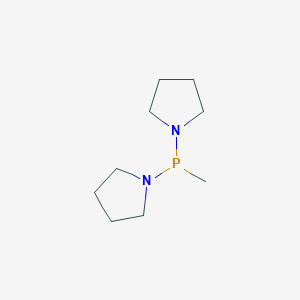
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
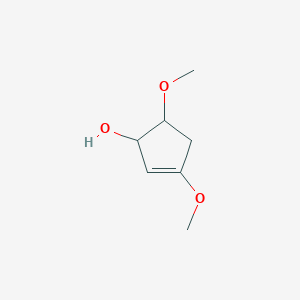
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)



